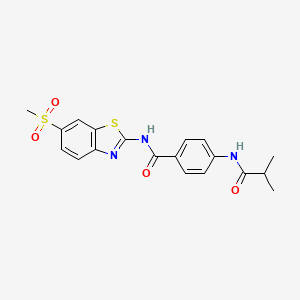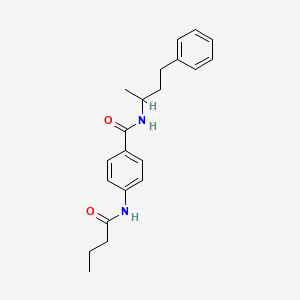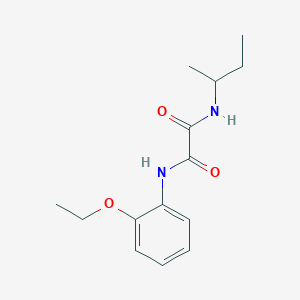![molecular formula C27H27N5O4S B4104224 3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4104224.png)
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
Descripción general
Descripción
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives
Métodos De Preparación
The synthesis of 3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Introduction of the allyl group: The allyl group can be introduced through a nucleophilic substitution reaction using allyl bromide.
Attachment of the naphthylamino group: This step involves the reaction of the intermediate with 1-naphthylamine in the presence of a suitable coupling agent.
Formation of the final product: The final step involves the reaction of the intermediate with 3,4-dimethoxybenzoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Análisis De Reacciones Químicas
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and naphthylamino groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of enzymes such as aromatase, which is involved in the biosynthesis of estrogens. This inhibition can lead to reduced estrogen levels, thereby inhibiting the growth of estrogen-dependent cancer cells .
Comparación Con Compuestos Similares
3,4-dimethoxy-N-{[5-{[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can be compared with other similar compounds, such as:
2-(4-allyl-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyridine: This compound has a similar triazole core but differs in the substituents attached to the triazole ring.
1-((4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-3,3-dimethyl-2-butanone: This compound also contains a triazole ring but has different functional groups, leading to distinct chemical and biological properties.
2-((4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-naphthyl)acetamide: This compound shares the triazole core but has different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O4S/c1-4-14-32-24(16-28-26(34)19-12-13-22(35-2)23(15-19)36-3)30-31-27(32)37-17-25(33)29-21-11-7-9-18-8-5-6-10-20(18)21/h4-13,15H,1,14,16-17H2,2-3H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQZQZNJGBWSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-3-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]urea](/img/structure/B4104141.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(3-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4104144.png)
![N-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B4104152.png)
![5-(2,4-Dichlorophenyl)-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4104159.png)
![2-(benzylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4104162.png)
![1-phenyl-4-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]phthalazine](/img/structure/B4104181.png)
![N-[2-(2-chlorophenoxy)ethyl]-1-isobutyrylpiperidin-4-amine](/img/structure/B4104187.png)
![N-{1-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4104198.png)


![N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B4104211.png)
![N-(2,6-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B4104214.png)


